molecular formula C9H15NO2 B2373842 1-(7-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one CAS No. 2285614-19-7

1-(7-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one

Cat. No.: B2373842
CAS No.: 2285614-19-7
M. Wt: 169.224
InChI Key: AFTOHVDKHINXTK-UHFFFAOYSA-N
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Description

1-(7-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.224 g/mol. This compound features a unique structure that includes an oxazepane ring, which is a seven-membered ring containing both oxygen and nitrogen atoms. The presence of a prop-2-en-1-one group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(7-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 7-methyl-1,4-oxazepane with propenone under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(7-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the prop-2-en-1-one group, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and inert atmospheres to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(7-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(7-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(7-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(7-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-ol: This compound has a hydroxyl group instead of a ketone group, leading to different chemical reactivity and biological activity.

    1-(7-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-amine:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(7-methyl-1,4-oxazepan-4-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-9(11)10-5-4-8(2)12-7-6-10/h3,8H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTOHVDKHINXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCO1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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